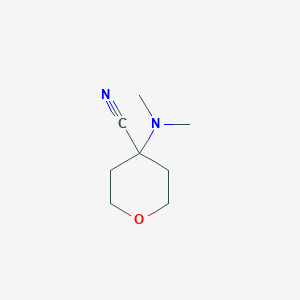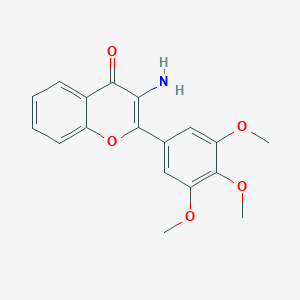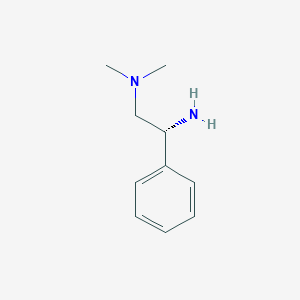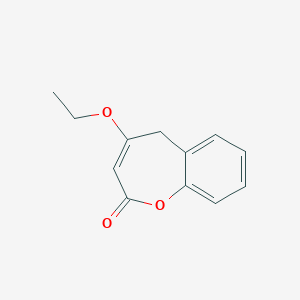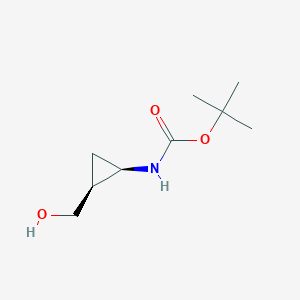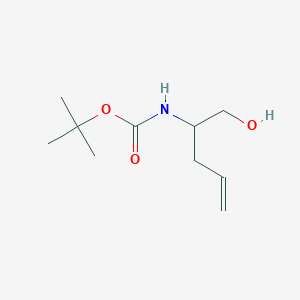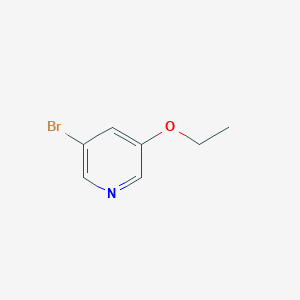
Vinyl tris(dimethylsiloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl tris(dimethylsiloxy)silane, also known as 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyltrisiloxane, is an organosilicon compound with the molecular formula C8H24O3Si4. This compound is characterized by its vinyl group attached to a silicon atom, which is further bonded to three dimethylsiloxy groups. It is a colorless liquid with a boiling point of 204°C and a density of 0.79 g/cm³ [2][2].
Mechanism of Action
Target of Action
Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .
Mode of Action
The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of this compound yields a polymer structure that has silicon-hydride functional groups on the outer sphere .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .
Pharmacokinetics
Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.
Result of Action
The result of this compound’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .
Preparation Methods
Vinyl tris(dimethylsiloxy)silane can be synthesized through various methods. One common synthetic route involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods often involve similar processes but are optimized for higher yields and purity. For instance, the use of methanol and water as solvents, along with specific catalysts, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Vinyl tris(dimethylsiloxy)silane undergoes several types of chemical reactions, including:
Scientific Research Applications
Vinyl tris(dimethylsiloxy)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems.
Industry: In the polymer industry, it is used as a crosslinking agent and adhesion promoter.
Comparison with Similar Compounds
Vinyl tris(dimethylsiloxy)silane can be compared with other similar compounds such as tris(trimethylsiloxy)silane and tris(dimethylvinylsiloxy)silane. While all these compounds contain silicon-oxygen bonds and vinyl groups, their reactivity and applications differ:
Tris(trimethylsiloxy)silane: This compound has three trimethylsiloxy groups instead of dimethylsiloxy groups.
Tris(dimethylvinylsiloxy)silane: This compound has vinyl groups attached to each silicon atom, increasing its reactivity in polymerization reactions. It is often used in the synthesis of highly branched poly(siloxysilane) polymers.
Properties
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




